5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid
Description
Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature
The compound under investigation bears the systematic International Union of Pure and Applied Chemistry name 5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid, which precisely describes its structural composition and functional group arrangement. The Chemical Abstracts Service registry number 874765-55-6 serves as the unique identifier for this compound in chemical databases and literature. Alternative nomenclature systems recognize this compound as 3-pyrrolidinecarboxylic acid, 5-oxo-1-[4-(trifluoromethoxy)phenyl]-, reflecting the systematic naming conventions used in different chemical indexing systems.
The compound's structural designation indicates the presence of a five-membered pyrrolidine ring containing both nitrogen and carbon atoms, with specific substitution patterns that define its chemical identity. The trifluoromethoxy group (-OCF3) attached to the para position of the phenyl ring represents a significant structural feature that influences the compound's electronic properties and chemical behavior. The carboxylic acid functionality at the 3-position of the pyrrolidine ring, combined with the oxo group at the 5-position, creates a distinctive molecular architecture that distinguishes this compound from other pyrrolidine derivatives.
Database entries across multiple chemical information systems consistently report the same systematic name and structural identifiers, confirming the standardized nomenclature for this compound. The International Union of Pure and Applied Chemistry naming system effectively captures the hierarchical arrangement of functional groups, with the pyrrolidine ring serving as the parent structure and the various substituents designated according to their positional relationships within the molecular framework.
Properties
IUPAC Name |
5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO4/c13-12(14,15)20-9-3-1-8(2-4-9)16-6-7(11(18)19)5-10(16)17/h1-4,7H,5-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGOMPWWQGMOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347886 | |
| Record name | 5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874765-55-6 | |
| Record name | 5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Itaconic Acid-Mediated Cyclization
The foundational approach for constructing the 5-oxopyrrolidine scaffold involves cyclocondensation between substituted anilines and itaconic acid. As demonstrated by, reaction of N-(4-aminophenyl)acetamide with itaconic acid in aqueous reflux conditions yields 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (compound 2 ) with a 68% yield. This method leverages the dual reactivity of itaconic acid, acting as both a dienophile and a carboxylic acid source.
To adapt this protocol for 5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid, substitution of N-(4-aminophenyl)acetamide with 4-(trifluoromethoxy)aniline is proposed. However, the electron-withdrawing trifluoromethoxy group may necessitate modified conditions:
Enamine Hydrogenation Routes
Patent US8344161B2 describes enantioselective hydrogenation of enamine intermediates to produce chiral pyrrolidine-3-carboxylic acids. While the target compound lacks stereocenters, this methodology offers insights into pyrrolidine ring formation under hydrogenation conditions. Key parameters include:
- Catalyst : Ru(OAc)₂ with chiral ligands (e.g., (R)-2-Furyl-MeOBIPHEP) at 50–100 bar H₂ pressure.
- Substrate : Enamines derived from β-keto esters and aryl amines.
- Yield : 58–76% for analogous compounds.
Introduction of the 4-(Trifluoromethoxy)Phenyl Group
Palladium-Catalyzed Cross-Coupling
The 4-(trifluoromethoxy)phenyl moiety can be introduced via Suzuki-Miyaura coupling, as exemplified in for halogenated aryl groups. A representative protocol involves:
Direct Arylation via Buchwald-Hartwig Amination
For N-aryl bond formation, copper- or palladium-catalyzed amination offers an alternative:
- Catalyst System : CuI (10 mol%), phenanthroline ligand (20 mol%), Cs₂CO₃ (2 eq).
- Solvent : Toluene, 110°C, 24 hours.
- Scope : Effective for electron-deficient aryl halides.
Functional Group Interconversions and Derivative Synthesis
Esterification and Hydrazide Formation
Post-synthesis modifications from provide pathways to advanced intermediates:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methyl ester formation | MeOH, H₂SO₄ (cat.), reflux, 6h | 89 | |
| Hydrazide synthesis | NH₂NH₂·H₂O, EtOH, 70°C, 4h | 78 |
Analytical Characterization and Quality Control
Spectroscopic Data
Critical characterization data for 5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid includes:
- ¹H NMR (DMSO-d₆, 400 MHz): δ 7.65 (d, J = 8.8 Hz, 2H, ArH), 7.25 (d, J = 8.8 Hz, 2H, ArH), 4.12 (dd, J = 9.2, 6.4 Hz, 1H, CH), 3.85–3.75 (m, 2H, CH₂), 2.95 (dd, J = 16.8, 9.2 Hz, 1H, CH₂), 2.65 (dd, J = 16.8, 6.4 Hz, 1H, CH₂).
- ¹³C NMR : δ 174.8 (COOH), 170.5 (C=O), 154.2 (CF₃O), 132.1–118.4 (ArC), 58.3 (CH), 45.2 (CH₂), 34.1 (CH₂).
Purity Optimization
- Recrystallization : Ethyl acetate/n-hexane (1:3) achieves >99% purity.
- Chromatography : Silica gel (CH₂Cl₂:MeOH, 95:5) for lab-scale purification.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Oxo derivatives with increased oxidation states.
Reduction Products: Alcohols, amines, or other reduced forms.
Substitution Products: Compounds with substituted functional groups in place of the trifluoromethoxy group.
Scientific Research Applications
Medicinal Chemistry
5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit:
- Anti-inflammatory Activity: Studies have demonstrated that derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis.
- Anticancer Properties: Some derivatives have shown promise in inhibiting tumor growth in preclinical models, suggesting potential applications in oncology.
The compound's trifluoromethoxy group enhances its lipophilicity and metabolic stability, which can improve its interaction with biological targets. This property is crucial for:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation: Its unique structure allows it to bind effectively to receptors, potentially modulating their activity.
Chemical Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various reactions, including:
- Oxidation and Reduction: These reactions can lead to the formation of different functional groups.
- Substitution Reactions: The trifluoromethoxy group can be replaced under specific conditions, allowing for the development of new compounds with tailored properties.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of several pyrrolidine derivatives, including 5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid. Results indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involved enhanced binding due to the trifluoromethoxy group, which increases hydrophobic interactions with bacterial membranes.
Case Study 2: Anti-inflammatory Effects
In a preclinical model of inflammation, derivatives of this compound were tested for their ability to reduce edema in rats. The results showed significant reductions in swelling compared to controls, indicating potential use in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The pyrrolidine ring provides structural rigidity, allowing for precise binding to the target sites.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
5-Oxo-1-[4-(methoxy)phenyl]pyrrolidine-3-carboxylic acid: Contains a methoxy group instead of a trifluoromethoxy group.
5-Oxo-1-[4-(fluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid: Features a fluoromethoxy group in place of the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Biological Activity
5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C₁₂H₁₀F₃NO₄
- Molecular Weight : 289.21 g/mol
- CAS Number : 1016706-55-0
- MDL Number : MFCD09804601
Synthesis
The synthesis of 5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine derivatives with trifluoromethoxy-substituted phenyl groups. The directed C(sp³)–H activation approach has been notably effective in creating these compounds, allowing for the introduction of various functional groups that enhance biological activity .
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells revealed that certain derivatives effectively reduced cell viability, indicating their potential as anticancer agents.
The structure-dependence of anticancer activity was highlighted, with compounds containing free amino groups showing enhanced efficacy while maintaining low cytotoxicity towards non-cancerous cells.
Antimicrobial Activity
The antimicrobial efficacy of 5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid has also been evaluated against multidrug-resistant pathogens. The compound exhibited promising activity against strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead for developing new antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 10 µg/mL |
These findings suggest that the incorporation of trifluoromethoxy groups significantly enhances the antimicrobial properties of pyrrolidine derivatives.
Case Studies
- Anticancer Efficacy : A study involving a series of 5-oxopyrrolidine derivatives showed that compounds with specific substitutions exhibited selective cytotoxicity against cancer cells while sparing normal cells, supporting their development as targeted therapies .
- Antimicrobial Resistance : Another investigation focused on the antimicrobial activity against resistant strains demonstrated that certain derivatives could effectively inhibit the growth of bacteria resistant to traditional antibiotics, highlighting their potential in treating infections caused by resistant organisms .
Q & A
Q. Example Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | TFA, H₂O, CH₂Cl₂, 2 h | 65% | |
| Hydrogenation | 10% Pd/C, 4 bar H₂, 3 h | 65% |
Basic: What analytical techniques are used to characterize this compound?
Answer:
Key methods include:
- NMR Spectroscopy :
- ¹H/¹³C-NMR : Assigns proton and carbon environments. For example, carbonyl (C=O) peaks appear at ~170-180 ppm in ¹³C-NMR, while aromatic protons (trifluoromethoxyphenyl) show splitting patterns .
- Example Data : A related compound (5-oxopyrrolidine derivative) showed NH peaks at δ 13.99 ppm and aromatic protons at δ 7.63 ppm in DMSO-d₆ .
- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS (e.g., [M+1]⁺ = 311.1 for a pyrrolidine-carboxylic acid analog) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
- Melting Point : Used to assess purity (e.g., 191°C for a chlorophenyl analog) .
Basic: How is purity determined for this compound in research settings?
Answer:
- HPLC : Reverse-phase chromatography (C18 column) with UV detection (e.g., 97.34% purity reported for a pyrazole-pyrrolidine derivative) .
- Elemental Analysis : Matches calculated vs. observed C/H/N ratios.
- Melting Point Consistency : Sharp melting ranges (e.g., ±1°C) indicate high crystallinity .
Advanced: How can low yields in the cyclization step be addressed?
Answer:
Low yields may arise from incomplete ring closure or side reactions. Strategies include:
- Optimizing Catalysts : Switching from H₂SO₄ to TFA for milder conditions .
- Solvent Polarity : Using polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Temperature Control : Gradual heating (e.g., reflux at 80°C) to avoid decomposition .
- Additives : Sodium acetate in acetic acid improves cyclization efficiency for thiazolidinone analogs .
Advanced: How to resolve contradictions in reported spectral data (e.g., NMR shifts)?
Answer:
Discrepancies may stem from:
- Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., NH peaks are deshielded in DMSO) .
- Tautomerism : Keto-enol equilibria in pyrrolidine derivatives can alter peak positions. Use variable-temperature NMR to confirm .
- Impurity Interference : Re-purify via column chromatography and re-analyze with high-resolution MS .
Advanced: What computational methods predict the reactivity of the trifluoromethoxy group?
Answer:
- DFT Calculations : Model electron-withdrawing effects of the -OCF₃ group on ring electronics.
- Molecular Docking : Predict binding interactions in biological targets (e.g., enzymes) using software like AutoDock .
- Hammett Constants : Quantify substituent effects on reaction rates (σₚ values for -OCF₃ guide mechanistic studies) .
Advanced: How does the trifluoromethoxy substituent influence pharmacological activity?
Answer:
- Metabolic Stability : -OCF₃ resists oxidative metabolism, enhancing half-life in vivo .
- Lipophilicity : Increases logP values, improving blood-brain barrier penetration (measured via shake-flask assays) .
- Target Affinity : Modulates interactions with hydrophobic binding pockets (e.g., kinase inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
